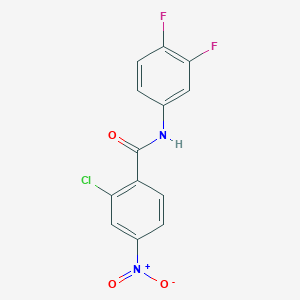

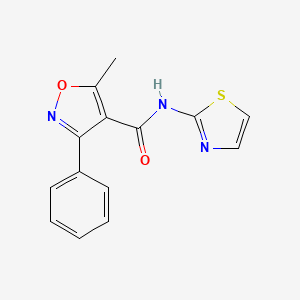

N~2~-benzyl-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl, cycloheptyl, and methylsulfonyl groups, followed by their attachment to the glycinamide group. This could potentially be achieved through a series of reactions including electrophilic aromatic substitution, nucleophilic substitution, and amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and cycloheptyl groups are both hydrophobic and nonpolar, while the methylsulfonyl and glycinamide groups are polar and capable of forming hydrogen bonds .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, the cycloheptyl group could undergo ring-opening reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, it would likely be soluble in organic solvents due to the presence of the benzyl and cycloheptyl groups, but it might also have some water solubility due to the polar methylsulfonyl and glycinamide groups .科学的研究の応用

Antihypertensive Properties

N~2~-benzyl-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide: derivatives have been investigated for their potential as antihypertensive agents. Docking studies suggest that these compounds could act as angiotensin II AT1 receptor blockers, which play a crucial role in regulating blood pressure . However, experimental results have shown only moderate or no activity, emphasizing the need for further optimization.

Synthesis and Structure

The synthesis of these imidazole derivatives involves N-substitution based on (E)-urocanic acid. Researchers have explored variations in the benzyl or biphenylmethyl moiety at the N-1 or N-3 position, as well as different acrylate or propanoate fragments at the C-4 position. Additionally, halogen substitution at the C-5 position of the imidazole ring has been investigated .

Benzylic Position Reactivity

Considering the benzyl group, it’s worth noting that benzylic halides typically react via an SN2 pathway (1°), while 2° and 3° benzylic halides favor an SN1 pathway due to resonance-stabilized carbocations .

Hydrogenative Deprotection

For synthetic purposes, the N-benzyl group can be selectively removed using palladium-on-carbon (Pd/C)-catalyzed hydrogenation. The combined use of niobic acid-on-carbon (Nb~2~O~5~/C) as an acidic heterogeneous catalyst enhances the efficiency of this deprotection process .

特性

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-cycloheptylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-23(21,22)19(13-15-9-5-4-6-10-15)14-17(20)18-16-11-7-2-3-8-12-16/h4-6,9-10,16H,2-3,7-8,11-14H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSFRDHMYNHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-benzyl-N-cycloheptyl-N~2~-(methylsulfonyl)glycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)

![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)

![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)

![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)

![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)